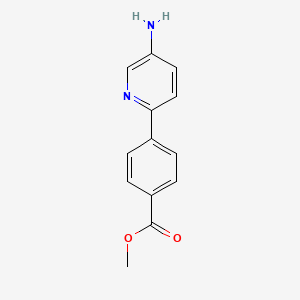

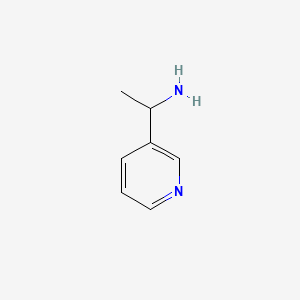

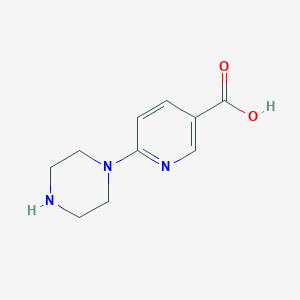

Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate is a compound that can be inferred to have a pyridine and benzoate moiety based on its name. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, properties, and potential applications.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate involves lithium–bromine exchange, addition reactions, regioselective nitration, and Pd-catalyzed alkoxycarbonylation . Similarly, the synthesis of methyl 4-aminopyrrole-2-carboxylates is achieved through a relay catalytic cascade reaction involving pyridinium ylides . These methods could potentially be adapted for the synthesis of Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds is often elucidated using spectroscopic methods and, in some cases, confirmed by X-ray crystallography. For example, the stereochemistry of certain pyrrolidine-2-carboxylate derivatives was characterized by single-crystal X-ray diffraction . Although the exact structure of Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate is not provided, similar analytical techniques would be applicable for its structural determination.

Chemical Reactions Analysis

Compounds with pyridine and benzoate moieties can undergo various chemical reactions. For instance, the methylation of the pyridine moiety has been explored to enhance biological properties, such as analgesic effects . The reactivity of such compounds can be influenced by the presence of substituents, which can be strategically modified to obtain desired properties or biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate are influenced by their molecular structure. For example, the presence of amino groups can contribute to hydrogen bonding, as seen in the hydrogen-bonded chains and sheets in related compounds . The acid dissociation constants of pyrrolidine-2-carboxylate derivatives have been determined, which is an important property affecting the compound's behavior in different pH environments . These properties are crucial for understanding the solubility, stability, and reactivity of the compound.

Case Studies and Applications

Several of the compounds related to Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate have been studied for their biological activities. For example, certain pyrido[4,3-b]benzo[e]indoles have shown promising antitumor activity , while others have exhibited antimicrobial activity against various bacterial and fungal strains . These studies suggest potential applications in medicinal chemistry, where Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate could be explored for similar activities.

科学的研究の応用

Synthesis and Pharmacological Applications

- Research on derivatives of pyridinyl compounds, such as the synthesis of thiazolidinones and Mannich bases from 4-Amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole, has shown significant antimicrobial and antitubercular activities. This demonstrates the compound's potential in developing new antimicrobial agents (Dave et al., 2007).

Analytical Chemistry

- In the context of quality control and pharmaceutical analysis, nonaqueous capillary electrophoresis was developed for the separation of imatinib mesylate and related substances, including PYA, NDI, and CPB. This method's efficacy underscores the utility of pyridinyl compounds in analytical methodologies (Ye et al., 2012).

Chemical Modification for Enhanced Properties

- Chemical modifications, such as methylation of the pyridine moiety in certain molecules, have been investigated to enhance analgesic properties, indicating the compound's relevance in medicinal chemistry (Ukrainets et al., 2015).

Corrosion Inhibition

- The synthesis of Schiff base derivatives with pyridine rings has demonstrated corrosion inhibition properties on mild steel in acidic conditions, showcasing the compound's application in materials science and engineering (Ji et al., 2016).

Heterocyclic Synthesis

- Advances in the synthesis of heterocyclic compounds, including pyridothienopyrimidines and benzazepine derivatives containing a pyridine ring, further illustrate the broad utility of pyridinyl compounds in synthesizing complex molecules with potential biological activity (Medvedeva et al., 2010).

Safety And Hazards

特性

IUPAC Name |

methyl 4-(5-aminopyridin-2-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-17-13(16)10-4-2-9(3-5-10)12-7-6-11(14)8-15-12/h2-8H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVFODCVMGKLTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377299 |

Source

|

| Record name | methyl 4-(5-aminopyridin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate | |

CAS RN |

223127-54-6 |

Source

|

| Record name | methyl 4-(5-aminopyridin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)

![4-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1303621.png)

![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1303633.png)